Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate
Description
Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with chlorine at position 6, fluorine at position 8, and a methyl carboxylate group at position 1.
Properties
Molecular Formula |
C9H6ClFN2O2 |
|---|---|
Molecular Weight |
228.61 g/mol |
IUPAC Name |
methyl 6-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-8-6(11)2-5(10)3-13(8)4-12-7/h2-4H,1H3 |
InChI Key |
QVVQKBDIZHOQAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=CN2C=N1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-fluoropyridine with an imidazole derivative in the presence of a base, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring the reaction progress and making real-time adjustments.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine The patent compound 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3S)-3-methylpiperazin-1-yloxy]-4H-pyrido[1,2-a]pyridin-4-one () shares a related imidazopyridine core but differs in ring fusion ([1,2-a] vs. [1,5-a]). For example, the [1,5-a] isomer in the target compound positions the chlorine and fluorine substituents in distinct regions compared to the [1,2-a] isomer, which may influence binding affinity or metabolic stability .
Imidazo[1,5-a]pyridine vs. Triazolopyrimidine The compound Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate () replaces the imidazopyridine core with a triazolopyrimidine system. While both cores are nitrogen-rich heterocycles, the triazolopyrimidine’s larger π-system and additional nitrogen atoms may enhance hydrogen bonding or aromatic stacking interactions.
Substituent Effects
Halogen Substituents
- Chlorine vs. Fluorine : The target compound’s 6-chloro and 8-fluoro substituents introduce distinct electronic effects. Fluorine’s strong electron-withdrawing nature may increase the core’s electrophilicity compared to chlorine, influencing reactivity in substitution reactions or interactions with enzymatic pockets. In contrast, the patent compound () places chlorine at position 8, which may confer different steric and electronic properties .
- Methyl vs. Ethyl Carboxylate : The methyl ester in the target compound likely confers higher metabolic stability and lower lipophilicity (logP) compared to the ethyl ester in ’s triazolopyrimidine. This difference could impact oral bioavailability and tissue distribution .
Additional Functional Groups
- The target compound lacks such polar groups, suggesting reduced solubility but possibly improved blood-brain barrier penetration .
Biological Activity
Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including key findings from research studies, potential mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₈ClF N₃O₂
- Molecular Weight : 243.64 g/mol
- CAS Number : 138642-96-3
Research indicates that this compound exhibits activity against various biological targets, primarily focusing on its role as an inhibitor in enzymatic pathways. The compound's structure suggests potential interactions with specific enzymes involved in disease processes.
Inhibition Studies
In vitro studies have shown that this compound can inhibit certain protein kinases and other enzymes associated with cellular signaling pathways. For instance, compounds with similar imidazo-pyridine scaffolds have demonstrated inhibition against cyclin-dependent kinases (CDKs) and other targets involved in cancer proliferation.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Protein Kinase Inhibition | CDK2 | 0.5 | 2 |
| Anti-parasitic Activity | Trypanosoma brucei | 0.03 | 2 |
| Cytotoxicity | Mammalian Cells | >10 | |
| Enzyme Inhibition | Methionyl-tRNA Synthetase | 0.1 | 2 |
Case Studies
- Anti-Trypanosomal Activity : A study highlighted the effectiveness of this compound against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited low toxicity to mammalian cells while maintaining potent inhibitory effects on the parasite's growth, with an EC₅₀ value of approximately 30 nM 2.
- Kinase Inhibition Profile : In a series of experiments designed to evaluate the compound's kinase inhibition profile, it was found to selectively inhibit CDK2 with an IC₅₀ of 0.5 µM. This selectivity suggests potential for development as an anticancer therapeutic agent targeting cell cycle regulation .
- Structure-Activity Relationship (SAR) : The modification of the imidazo-pyridine scaffold has been explored to enhance biological activity. Variations in substituents at positions 6 and 8 were systematically evaluated to determine their impact on potency against various targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
